![molecular formula C11H9F3N2O2S B7630185 5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide](/img/structure/B7630185.png)
5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of hematological malignancies.
Mécanisme D'action
TAK-659 inhibits the activity of 5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. 5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide plays a crucial role in the survival and proliferation of B-cells, and its inhibition leads to the suppression of B-cell activation and proliferation. TAK-659 has also been shown to induce apoptosis in B-cells, which further contributes to its anti-tumor activity.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other drugs. It has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and low clearance. TAK-659 has been well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its specificity for 5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide, which reduces the risk of off-target effects. It has also shown good efficacy in preclinical studies, making it a promising candidate for further development. However, TAK-659 has not yet been evaluated in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the cost of synthesis and purification of TAK-659 may be a limitation for some research groups.
Orientations Futures
There are several potential future directions for the development of TAK-659. One area of interest is the evaluation of its efficacy in combination with other drugs for the treatment of B-cell malignancies. Another direction is the investigation of its potential for the treatment of other types of cancer, such as solid tumors. Additionally, the development of more potent and selective 5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide inhibitors based on the structure of TAK-659 may be a promising avenue for further research.
Conclusion:
TAK-659 is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies. Its specificity for 5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide and favorable pharmacokinetic properties make it a promising candidate for further development. However, its safety and efficacy in humans are not yet known, and more research is needed to evaluate its potential as a therapeutic agent for cancer.
Méthodes De Synthèse
The synthesis of TAK-659 involves the reaction of 5-methyl-4-formylfuran-2-carboxylic acid with 2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-amine in the presence of a coupling reagent. The resulting product is then treated with a reducing agent to obtain the final compound. The synthesis of TAK-659 has been reported in several research articles, and the purity and yield of the compound have been optimized for further studies.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential as a therapeutic agent for various types of cancer. It has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). TAK-659 has also been evaluated in combination with other drugs, such as venetoclax, for the treatment of CLL.
Propriétés
IUPAC Name |
5-methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2S/c1-5-6(2-8(18-5)10(15)17)7-4-19-9(16-7)3-11(12,13)14/h2,4H,3H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBCDFOWYHTTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)N)C2=CSC(=N2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

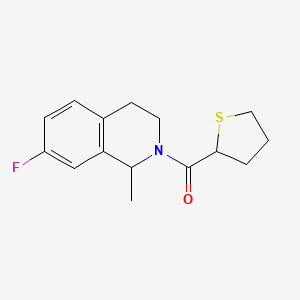
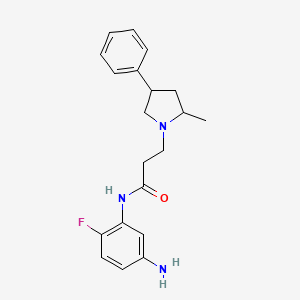
![N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B7630128.png)
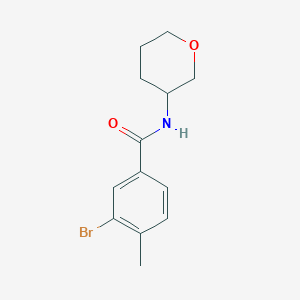
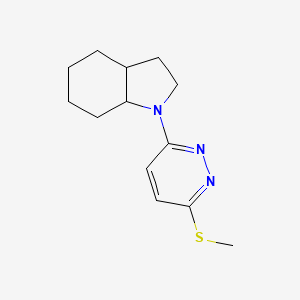
![[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone](/img/structure/B7630148.png)
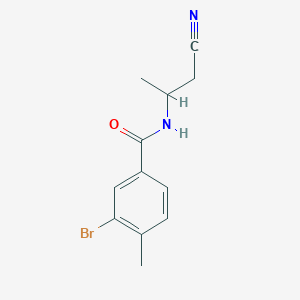
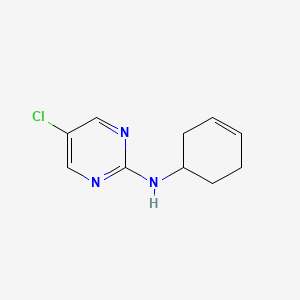
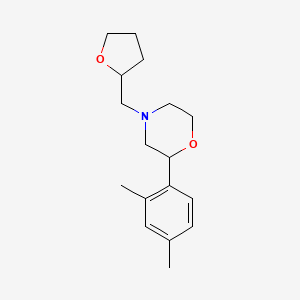
![N-[1-benzofuran-2-yl(cyclopropyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7630178.png)
![N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B7630180.png)
![1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea](/img/structure/B7630192.png)
![5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile](/img/structure/B7630204.png)
![2-[2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7630212.png)